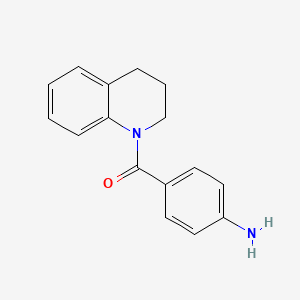

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

概要

説明

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features both an aminophenyl group and a dihydroquinolinone moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the reaction of 4-aminobenzoyl chloride with 3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-aminophenyl group directs electrophiles to the para position relative to the amino group. Key reactions include:

Nitration :

-

Conditions : HNO₃/H₂SO₄ (nitrating mixture) at 0–5°C.

-

Product : (4-Amino-3-nitrophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone.

-

Mechanism : The amino group activates the ring, favoring nitration at the para position. Steric hindrance from the dihydroquinoline moiety may reduce regioselectivity .

Bromination :

-

Conditions : Br₂ in acetic acid or FeBr₃ as a catalyst.

-

Product : (4-Amino-3-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone.

-

Yield : ~60–75% under optimized conditions.

Nucleophilic Substitution

The ketone group in the dihydroquinoline moiety participates in nucleophilic attacks:

Grignard Reaction :

-

Conditions : RMgX (R = alkyl/aryl) in anhydrous THF or Et₂O.

-

Product : Tertiary alcohol derivatives after quenching.

-

Example : Reaction with CH₃MgBr yields (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanol .

Reduction of Ketone :

-

Conditions : NaBH₄ or LiAlH₄ in ethanol or THF.

-

Product : Corresponding secondary alcohol.

-

Note : Over-reduction of the dihydroquinoline ring is avoided by controlling stoichiometry .

Condensation Reactions

The ketone group undergoes condensation with nitrogen nucleophiles:

Schiff Base Formation :

-

Conditions : Reaction with primary amines (e.g., aniline) in ethanol under reflux.

-

Product : Imine derivatives, e.g., (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanimine.

-

Catalyst : Acidic (HCl) or dehydrating agents (molecular sieves) .

Hydrazone Formation :

-

Conditions : Hydrazine hydrate in ethanol at 60°C.

-

Product : (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone hydrazone.

Oxidation-Reduction of the Dihydroquinoline Ring

The 3,4-dihydroquinoline moiety undergoes redox transformations:

Oxidation to Quinoline :

-

Conditions : KMnO₄ in acidic medium or catalytic dehydrogenation with Pd/C.

-

Product : (4-Aminophenyl)(quinolin-1-yl)methanone.

Reduction to Tetrahydroquinoline :

-

Conditions : H₂/Pd-C in ethanol under pressure.

-

Product : (4-Aminophenyl)(1,2,3,4-tetrahydroquinolin-1-yl)methanone.

-

Selectivity : Controlled by reaction time and catalyst loading .

Cycloaddition and Annulation Reactions

The compound participates in ring-forming reactions:

Povarov Reaction :

-

Conditions : BF₃·Et₂O catalysis in DMSO at 90°C.

-

Product : Polycyclic quinoline derivatives via formal [4+2] cycloaddition.

-

Example : Reaction with enaminones yields fused quinoline systems .

Aza-Michael Addition :

-

Conditions : Base-mediated reaction with α,β-unsaturated carbonyl compounds.

-

Product : Functionalized tetrahydroquinoline analogs.

-

Mechanism : The dihydroquinoline nitrogen acts as a nucleophile .

Functional Group Interconversion

Amino Group Derivatization :

科学的研究の応用

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The structural features of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone suggest potential interactions with biological targets involved in cancer cell proliferation and apoptosis.

- Case Study : A study demonstrated that quinoline derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer biology.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against a range of pathogens. Its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis makes it a candidate for further development in antimicrobial therapies.

- Research Findings : In vitro studies have reported that similar quinoline derivatives exhibit broad-spectrum antibacterial activity, making them suitable for addressing antibiotic resistance issues.

Skin Care Products

The compound's antioxidant properties may be leveraged in cosmetic formulations aimed at skin rejuvenation and anti-aging effects. Its incorporation into creams and serums could enhance skin hydration and elasticity.

- Study Insights : A review on cosmetic formulation principles highlighted the importance of active ingredients like this compound in promoting skin health through their biochemical interactions with skin cells.

Summary of Applications

作用機序

The mechanism of action of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the dihydroquinolinone moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

類似化合物との比較

Similar Compounds

- (4-aminophenyl)(2,3-dihydroquinolin-1(2H)-yl)methanone

- (4-aminophenyl)(3,4-dihydroisoquinolin-1(2H)-yl)methanone

- (4-aminophenyl)(3,4-dihydroquinolin-2(1H)-yl)methanone

Uniqueness

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to the specific positioning of the aminophenyl and dihydroquinolinone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : (4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone

- Molecular Formula : C₁₆H₁₆N₂O

- Molecular Weight : 252.32 g/mol

- CAS Number : 137975-18-9

Synthesis Methods

The synthesis typically involves the reaction of 4-aminobenzoyl chloride with 3,4-dihydroquinoline in the presence of a base like triethylamine. The reaction is performed under an inert atmosphere and heated to ensure complete conversion. Alternative methods may include continuous flow reactors for industrial applications to enhance yield and efficiency .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

- Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with enzymes and receptors.

- Hydrophobic Interactions : The dihydroquinolinone moiety can fit into hydrophobic pockets of proteins, modulating their activity.

These interactions suggest potential applications in drug development, particularly as enzyme inhibitors or receptor modulators .

Pharmacological Properties

Research indicates that this compound may exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antibacterial agents.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated a series of quinoline derivatives showing selective inhibition of CDK4 over CDK2 and CDK1. |

| Study 2 | Reported on the synthesis and evaluation of hybrid compounds demonstrating potent AChE inhibition and neuroprotective properties. |

| Study 3 | Discussed various derivatives with significant anticancer and antibacterial activities, highlighting structure–activity relationships (SAR). |

特性

IUPAC Name |

(4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYCNMIZJOEZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388086 | |

| Record name | (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137975-18-9 | |

| Record name | (4-Aminophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137975-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。